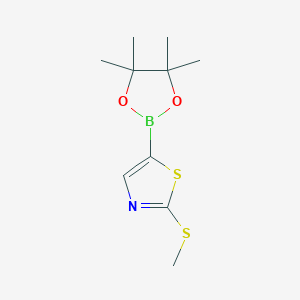

2-(Methylthio)thiazole-5-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylthio)thiazole-5-boronic acid pinacol ester is an organoboron compound with the molecular formula C10H16BNO2S. It is a boronic ester derivative of thiazole, featuring a methylthio group at the 2-position and a boronic acid pinacol ester at the 5-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Methylthio)thiazole with a boronic acid derivative under suitable conditions. One common method is the palladium-catalyzed borylation of 2-(Methylthio)thiazole using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to the production of this compound.

化学反応の分析

Types of Reactions

2-(Methylthio)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), and bases (e.g., K2CO3, NaOH).

Protodeboronation: Reagents such as acids (e.g., HCl) or specific catalysts are used under mild conditions.

Major Products

科学的研究の応用

2-(Methylthio)thiazole-5-boronic acid pinacol ester is an organoboron compound with the molecular formula C10H16BNO2S. It is a boronic ester derivative of thiazole, featuring a methylthio group at the 2-position and a boronic acid pinacol ester at the 5-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.

- Biology The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

- Medicine It may serve as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients (APIs).

- Industry The compound can be used in the production of materials with specific properties, such as polymers or electronic materials.

Chemical Reactions

This compound undergoes various types of chemical reactions:

- Suzuki-Miyaura Coupling This is the most prominent reaction involving this compound.

- Protodeboronation This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.

Suzuki-Miyaura Coupling Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), and bases (e.g., K2CO3, NaOH).

Protodeboronation Reagents such as acids (e.g., HCl) or specific catalysts are used under mild conditions.

This compound is a compound of interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has been tested against various bacterial strains. A study demonstrated that modifications in the thiazole structure could enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a structure-activity relationship (SAR) study revealed that modifications at the 5-position of the thiazole ring significantly impacted the cytotoxicity against cancer cell lines, including HeLa and MCF-7 cells.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells, such as:

- Enzyme Inhibition The compound may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

- Cell Cycle Arrest Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis.

作用機序

The mechanism of action of 2-(Methylthio)thiazole-5-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Similar Compounds

5-Methylthiophene-2-boronic acid pinacol ester: Similar in structure but with a thiophene ring instead of a thiazole ring.

3-Methoxythiophene-2-boronic acid pinacol ester: Contains a methoxy group and a thiophene ring.

Uniqueness

2-(Methylthio)thiazole-5-boronic acid pinacol ester is unique due to the presence of both a methylthio group and a thiazole ring, which can impart specific electronic and steric properties to the compound. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .

生物活性

2-(Methylthio)thiazole-5-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following structural features:

- Molecular Formula : C10H16BNO2S

- Molecular Weight : 225.21 g/mol

- IUPAC Name : 2-(Methylthio)-5-boronic acid pinacol ester thiazole

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has been tested against various bacterial strains. A study demonstrated that modifications in the thiazole structure could enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a structure-activity relationship (SAR) study revealed that modifications at the 5-position of the thiazole ring significantly impacted the cytotoxicity against cancer cell lines, including HeLa and MCF-7 cells.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells, such as:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

-

Antimalarial Activity

A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The results indicated that certain modifications led to enhanced potency while maintaining low cytotoxicity in human liver cells (HepG2). The study concluded that incorporating electron-withdrawing groups at specific positions on the thiazole ring significantly improved antimalarial efficacy. -

Leishmanicidal Activity

Another study focused on the leishmanicidal properties of thiazole derivatives, including this compound. The findings revealed that this compound exhibited significant activity against Leishmania species, with alterations in the side chains affecting its potency. The treated parasites showed notable ultrastructural changes indicative of cell death.

特性

IUPAC Name |

2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGOIJMFZHZANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。